(4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine
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Overview
Description
Mechanism of Action
Target of Action
Imidazole derivatives, to which this compound belongs, are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct activation .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Imidazole derivatives are generally well absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine typically involves the reaction of 4-chlorobenzyl chloride with 1-methylimidazole in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding imidazole carboxylic acids.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It is used to investigate the interactions between small molecules and biological macromolecules .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It is being investigated for its role in modulating biological pathways and its potential as a drug candidate .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
(4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methylamine: Similar structure but with a methyl group instead of a methanamine group.
(4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)ethanamine: Similar structure but with an ethanamine group instead of a methanamine group.
Uniqueness
(4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-chlorophenyl)-(1-methylimidazol-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-15-7-6-14-11(15)10(13)8-2-4-9(12)5-3-8/h2-7,10H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCRVBWYZCVEHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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